2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c23-20(25)19-17-8-4-5-9-18(17)27-22(19)24-21(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQCDCKEAYPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aryl Sulfides
The tetrahydrobenzothiophene scaffold is typically synthesized via intramolecular cyclization of aryl sulfides. A common precursor is 2-mercaptocinnamic acid, which undergoes oxidative cyclization in basic media (e.g., KFe(CN)) to form the benzothiophene ring.
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Dissolve 2-mercaptocinnamic acid (1.0 equiv) in aqueous NaOH (1M).
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Add KFe(CN) (2.0 equiv) and stir at 25°C for 24 hours.
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Acidify with HCl to precipitate 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (yield: 65–75%).
Alternative Route via Pd-Catalyzed Carbonylation
Palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes provides direct access to benzothiophene-3-carboxylic esters. Subsequent hydrolysis and amidation yield the carboxamide.
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Catalyst: PdI (5 mol%) with KI (5 equiv).
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Solvent: MeOH or BmimBF/CHNO (15:1).
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Pressure: 40 atm CO/air (4:1).
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Yield: 68–96% for ester intermediates.
Introduction of the Carboxamide Group at Position 3
Hydrolysis and Amidation of Esters
Benzothiophene-3-carboxylic esters (e.g., ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) are hydrolyzed to acids and converted to carboxamides via activation with HATU or EDC.
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Hydrolyze ethyl ester (1.0 equiv) in 6M HCl at reflux (4 hours).
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Neutralize with NaHCO to isolate the carboxylic acid (yield: 85–90%).
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React the acid (1.0 equiv) with NHCl (1.2 equiv) using HATU (1.5 equiv) and DIPEA (2.0 equiv) in DMF (25°C, 12 hours).
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Purify via silica chromatography (hexane/EtOAc 3:1) to obtain the carboxamide (yield: 78–82%).
Direct Amination of Nitriles
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is hydrolyzed under acidic conditions (HSO, HO) to the carboxamide (yield: 70–75%).
Acylation of the Amino Group at Position 2
Biphenyl-4-carbonyl Chloride Synthesis
Coupling to the Benzothiophene Amine
The 2-amino group is acylated using Schotten-Baumann conditions or coupling reagents:
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Dissolve 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1.0 equiv) in dry THF.
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Add biphenyl-4-carbonyl chloride (1.2 equiv) and pyridine (2.0 equiv) at 0°C.
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Warm to 25°C and stir for 6 hours.
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Extract with EtOAc, wash with brine, and purify via column chromatography (CHCl/MeOH 9:1) to isolate the target compound (yield: 65–70%).
Alternative One-Pot Approaches
Gewald Reaction with In-Situ Acylation
The Gewald reaction constructs the aminothiophene core while introducing the carboxamide:
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React cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), and sulfur in ethanol with morpholine (catalyst).
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After cyclization, directly acylate the 2-amino group with biphenyl-4-carbonyl chloride (yield: 50–55%).
Analytical Data and Characterization
Spectral Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise (Sections 2–4) | 65–70 | >98% |
| One-Pot Gewald (Section 5) | 50–55 | 95% |
Challenges and Optimization
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Regioselectivity : Acylations at position 2 require careful control of stoichiometry to avoid over-reaction.
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Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency but complicate purification.
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Catalyst Recycling : Pd-based systems (Section 2.2) enable reuse for 5 cycles without yield loss .
Chemical Reactions Analysis
Types of Reactions
2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene core or the phenylbenzoyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a COX-2 inhibitor and PfENR inhibitor , making it relevant for the treatment of inflammatory conditions and malaria.
- COX-2 Inhibition : Compounds similar to this have been studied for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. In vitro studies have demonstrated that derivatives exhibit significant anti-inflammatory effects with IC50 values indicating potent activity against COX-2 .
- Antimalarial Activity : Research indicates that benzothiophene derivatives can target both liver-stage and erythrocytic stages of malaria parasites. This dual action is crucial as it may lead to more effective treatments compared to drugs that only target one stage of the parasite's lifecycle .
Biological Studies
The structural characteristics of the compound enable it to interact with various biological molecules, which can be utilized in biochemical studies:
- Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has been evaluated against enzymes like α-glucosidase and acetylcholinesterase, showing potential therapeutic applications in managing diabetes and Alzheimer's disease .
Materials Science
In addition to its biological applications, the compound is being explored for its use in developing advanced materials:
- Polymer Chemistry : The unique structure allows it to act as a building block for synthesizing novel polymers with specific properties. Such materials could find applications in coatings or drug delivery systems due to their biocompatibility and functionalization potential .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | COX-2 Inhibition | Potent anti-inflammatory effects (IC50 values) |
| Antimalarial Activity | Effective against both liver and blood stages | |
| Biological Studies | Enzyme Inhibition | Potential in diabetes and Alzheimer's treatment |
| Materials Science | Polymer Development | Novel polymers with enhanced properties |
Case Study 1: COX-2 Inhibition
A study conducted on benzothiophene derivatives demonstrated significant inhibition of COX-2 activity in vitro. The derivatives were synthesized and tested for their anti-inflammatory properties using standard assays. Results indicated that specific modifications to the biphenyl moiety enhanced inhibitory activity.
Case Study 2: Antimalarial Efficacy
Research published on benzothiophene carboxamide compounds highlighted their dual-stage antimalarial activity. The study involved testing these compounds on Plasmodium falciparum cultures and showed promising results with low IC50 values for both liver-stage and erythrocytic-stage parasites.
Mechanism of Action
The mechanism of action of 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Biphenyl vs. Smaller Aromatic Groups : The biphenyl substituent in the target compound enhances steric bulk and lipophilicity compared to smaller groups like 4-methoxybenzoyl or 4-methylphenyl. This may improve binding to hydrophobic enzyme pockets, as seen in dual protease inhibitors like ICD .
- Carboxamide vs.
- Core Heterocycle Variations : Replacing the tetrahydrobenzothiophene with an indole (as in ICD) shifts activity toward protease inhibition, highlighting the core’s role in target specificity .
Anti-Tyrosinase Activity
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives, synthesized from azomethine precursors, exhibit anti-tyrosinase activity with IC₅₀ values ranging from 0.8–2.5 μM . Molecular docking studies indicate that substituents like 4-methoxybenzoyl engage in hydrogen bonding with tyrosinase’s active site .
Cytostatic and Antimicrobial Effects
In contrast, carboxamide derivatives with 4-chlorophenyl or 4-methylphenyl groups show broader antimicrobial activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance antibacterial efficacy .
Dual Protease Inhibition
The indole carboxamide derivative ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) inhibits FP-2 and FP-3 proteases, critical targets in parasitic diseases. Although ICD shares the biphenyl motif with the target compound, its indole core likely facilitates distinct binding interactions, underscoring the importance of scaffold diversity in activity profiles .
Biological Activity
The compound 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.5 g/mol. The compound features a benzothiophene core substituted with a biphenyl carbonyl group and an amide functional group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Anticancer Properties :
- The compound has been evaluated for its potential as a farnesyltransferase inhibitor (FTI), which is crucial in the treatment of certain cancers. FTIs prevent the post-translational modification of proteins necessary for cancer cell proliferation .
- In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth by interfering with critical signaling pathways involved in tumorigenesis .
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Anti-obesity Effects :
- Patents describe the use of biphenyl-4-yl carbonylamino derivatives for treating obesity. These compounds may act by modulating metabolic pathways and influencing appetite regulation .
- Experimental data suggests that these compounds can enhance energy expenditure and reduce fat accumulation in animal models.
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions essential for cancer cell survival.
- Modulation of Enzyme Activity : As a potential FTI, it inhibits farnesyltransferase, leading to reduced activity of oncogenic proteins.
- Regulation of Metabolic Pathways : It may influence pathways associated with lipid metabolism and energy homeostasis.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of tumor growth in xenograft models using related compounds. |
| Study 2 | Assess anti-obesity potential | Reduction in body weight and fat mass in high-fat diet-induced obesity models. |
| Study 3 | Investigate neuroprotective effects | Improved cognitive performance in passive avoidance tasks in mice treated with the compound. |
Detailed Research Findings
- Anticancer Studies :
- Metabolic Studies :
- Neuroscience Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
